2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
The compound 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (CID 2788239) features a pyrrolidin-2,5-dione (succinimide) core substituted at the 3-position with a sulfanyl group bridging to a benzoic acid moiety. The 1-position of the pyrrolidinone ring is substituted with a 4-methylphenyl group, contributing to its hydrophobicity .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-8-12(9-7-11)19-16(20)10-15(17(19)21)24-14-5-3-2-4-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZZDLSITZBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenyl with 2,5-dioxopyrrolidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the pyrrolidinone ring or the aromatic acid moiety. A comparative analysis is provided below:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl-substituted analogs () exhibit higher logP values compared to the target compound, enhancing membrane permeability but reducing aqueous solubility .
- Solubility : The target compound’s 4-methylphenyl group moderately increases hydrophobicity over the phenyl analog (), while the nicotinic acid derivative () may show improved solubility in polar solvents due to the pyridine nitrogen .
- Stability: Electron-withdrawing groups (e.g., CF₃ in ) may destabilize the pyrrolidinone ring via inductive effects, whereas the methyl group in the target compound offers electron-donating stabilization .
Biological Activity
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C17H14N2O4S
- Molecular Weight : 342.38 g/mol
- Structure : The compound features a benzoic acid moiety linked to a pyrrolidine derivative through a sulfur atom, which may influence its biological interactions.
1. Antioxidant Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. In particular, studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage .
2. Antiproliferative Effects
Several studies have explored the antiproliferative effects of benzoic acid derivatives on cancer cell lines. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer types, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in cancer progression. For example, it may act as an inhibitor of the Bcl-2 family proteins, which are crucial for cell survival in many cancers. By targeting these proteins, the compound could promote apoptosis in malignant cells .
4. Modulation of Proteostasis
Recent findings suggest that benzoic acid derivatives can modulate proteostasis pathways by enhancing the activities of proteasomes and lysosomes. This is particularly relevant in aging research, where maintaining protein homeostasis is critical for cellular health. The compound has been shown to activate cathepsins B and L, which are involved in protein degradation processes .
Case Study 1: Antioxidant Activity Evaluation
In a study assessing the antioxidant capacity of various benzoic acid derivatives, this compound was found to significantly reduce reactive oxygen species (ROS) levels in human foreskin fibroblasts at concentrations ranging from 1 to 10 µg/mL without exhibiting cytotoxicity .
Case Study 2: Antiproliferative Effects on Cancer Cells
A comparative analysis of the antiproliferative effects of this compound on different cancer cell lines showed promising results. In vitro assays indicated that concentrations above 10 µM effectively inhibited cell growth by more than 50% in MCF-7 and PC-3 cells after 48 hours of treatment .
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.
- Enzymatic Modulation : Interaction with proteasome and lysosomal pathways to enhance protein degradation.
- Antioxidant Defense Activation : Upregulation of antioxidant enzymes reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
